molecular formula C9H14N4O B2885714 3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone CAS No. 1174852-89-1

3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone

Cat. No. B2885714
CAS RN: 1174852-89-1
M. Wt: 194.238
InChI Key: CDFHFTJJKRTIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone is a chemical compound with the molecular formula C9H14N4O and a molecular weight of 194.238 . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is represented by the canonical SMILES string: CN1C(=CC(=N1)N)C(=O)N2CCCC2 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that pyrazole-containing molecules display a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antiviral, antidepressant, analgesic, antibacterial, antifungal, and selective enzyme inhibition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 436.7±30.0 °C at 760 mmHg and a density of 1.4 .

Scientific Research Applications

Synthesis of Pyrazolo[3,4-b]pyridines

  • The synthesis of pyrazolo[3,4-b]pyridines through Friedländer condensation involving 5-aminopyrazole-4-carbaldehydes and α-methylene ketones demonstrates the compound's potential application in constructing heterocyclic frameworks, which are of interest in medicinal chemistry and material science (Jachak et al., 2005).

Microwave-Assisted Cyclocondensation

  • A microwave-assisted cyclocondensation reaction between 5-aminopyrazoles and cyclic ketones under solvent-free conditions, catalyzed by iodine, highlights a one-step, environmentally friendly methodology with good yields. This synthesis method points to the compound's utility in green chemistry and rapid synthesis protocols (Gálvez et al., 2014).

Enantioselective Synthesis

  • The enantioselective synthesis of β-(3-hydroxypyrazol-1-yl) ketones via a Michael addition reaction underscores the compound's relevance in producing enantiomerically pure substances, which is crucial for drug development and studying pharmacological effects (Gogoi et al., 2009).

Interaction with Meldrum’s Acid

  • The interaction of aminoazoles with Meldrum’s acid and various ketones leading to the formation of pyrazolo[3,4-b]pyridin-6-ones and 1,2,4-triazolo[1,5-a]pyrimidin-7-ones suggests a pathway for creating bioactive molecules with potential therapeutic applications (Lipson et al., 2007).

Cyclocondensation to Pyrazolo[a]pyrimidines

  • Cyclocondensation of 3-aminopyrazole with α-oxoketene dithioacetals indicates a method for synthesizing pyrazolo[a]pyrimidines, demonstrating the compound's versatility in creating fused heterocyclic systems with potential for pharmaceutical development (Thomas et al., 1990).

properties

IUPAC Name

(5-amino-2-methylpyrazol-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-12-7(6-8(10)11-12)9(14)13-4-2-3-5-13/h6H,2-5H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFHFTJJKRTIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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